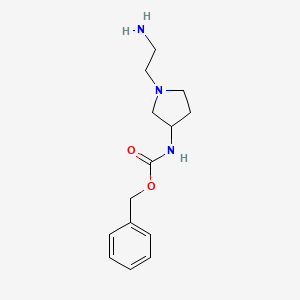

Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c15-7-9-17-8-6-13(10-17)16-14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNNDFRISMAHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801152913 | |

| Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353945-85-3 | |

| Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-pyrrolidinyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801152913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Strategic Route Design

Retrosynthetic Deconstruction and Strategic Disconnections for Benzyl (B1604629) (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate

Retrosynthetic analysis is a powerful tool for devising synthetic routes. By breaking down the target molecule into simpler, commercially available, or easily synthesized precursors, a logical pathway for its construction can be established.

The structure of Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate presents several logical points for disconnection. The primary disconnections involve the C-N bonds associated with the pyrrolidine (B122466) ring nitrogen and the carbamate (B1207046) group, as well as the C-C and C-N bonds that constitute the pyrrolidine core itself.

C(sp³)-N(pyrrolidine) Bond Disconnection: A primary retrosynthetic disconnection is the C-N bond linking the 2-aminoethyl side chain to the pyrrolidine ring's nitrogen (N-1). This leads to two key synthons: a chiral 3-(benzyloxycarbonylamino)pyrrolidine intermediate and a two-carbon electrophile representing the N-ethylamino fragment, such as a protected 2-aminoacetaldehyde or 2-bromoethylamine derivative. In the forward synthesis, this bond is typically formed via nucleophilic substitution or reductive amination.

Pyrrolidine Ring Disconnection: Further deconstruction of the 3-aminopyrrolidine core is crucial for planning the stereoselective aspect of the synthesis. Common strategies for forming the pyrrolidine ring include:

[3+2] Cycloaddition: This approach disconnects the ring into a three-atom component (an azomethine ylide) and a two-atom component (an alkene). This is a powerful method for controlling the relative stereochemistry of substituents on the pyrrolidine ring.

Intramolecular Cyclization: This strategy involves disconnecting one of the C-N bonds of the ring, leading to a linear precursor. For example, a 1,4-disubstituted butane with appropriate leaving groups and nucleophiles can be cyclized to form the pyrrolidine ring. This is a common strategy when starting from chiral pool materials like amino acids.

The target molecule contains two primary amine functionalities (one on the pyrrolidine ring and one on the side chain) and a secondary amine (the pyrrolidine ring nitrogen). The synthesis requires a careful protecting group strategy to differentiate these amines and allow for selective reactions. Orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, are essential. organic-chemistry.orgwikipedia.org

The target molecule already features a benzyl carbamate (Cbz or Z) group protecting the 3-amino functionality. This group is stable under a variety of conditions but is readily removed by catalytic hydrogenolysis. masterorganicchemistry.com For the synthesis to proceed, the terminal amine of the 2-aminoethyl side chain must be protected with a group that is orthogonal to the Cbz group. A common choice is the tert-butoxycarbonyl (Boc) group.

The table below outlines a potential orthogonal protecting group strategy for this synthesis.

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Orthogonality |

| 3-Amino (Pyrrolidine) | Benzyl carbamate | Cbz, Z | Benzyl chloroformate (Cbz-Cl), base | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base. |

| 2-Amino (Ethyl side chain) | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base | Strong acid (e.g., TFA, HCl) | Stable to hydrogenolysis and mild base. |

This strategy allows for the selective deprotection of one amine while the other remains protected, enabling controlled, stepwise construction of the final molecule. organic-chemistry.orgmasterorganicchemistry.comnih.gov

Advanced Forward Synthesis Pathways to the Chemical Compound

With a retrosynthetic plan in place, the forward synthesis can be designed. A critical aspect of synthesizing this compound is establishing the stereocenter at the C-3 position of the pyrrolidine ring.

The construction of the chiral 3-aminopyrrolidine core is the cornerstone of the synthesis. Several modern synthetic methods can achieve this with high enantiomeric purity. These methods can be broadly categorized into asymmetric catalysis, chiral auxiliary approaches, and chiral pool synthesis.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is an efficient and elegant approach to stereocontrol. nih.govnih.gov

Asymmetric 1,3-Dipolar Cycloaddition: The reaction between azomethine ylides and electron-deficient alkenes is a powerful tool for constructing substituted pyrrolidines. nih.gov Chiral metal catalysts (e.g., based on Ag, Cu) can mediate this reaction to produce pyrrolidines with high diastereo- and enantioselectivity. acs.org

Organocatalytic Approaches: Chiral small organic molecules, particularly those derived from proline, can catalyze the enantioselective formation of pyrrolidine rings. researchgate.net For instance, an organocatalyst can promote an asymmetric Michael addition to form a linear intermediate, which then undergoes cyclization to yield the chiral pyrrolidine. whiterose.ac.ukwhiterose.ac.uk

The following table summarizes some catalytic systems used in pyrrolidine synthesis.

| Catalytic Method | Catalyst Type | Typical Reaction | Advantages |

| 1,3-Dipolar Cycloaddition | Chiral Lewis Acids (e.g., Ag(I), Cu(I) complexes) | Azomethine ylide + Alkene | High stereocontrol, access to diverse substitution patterns. nih.gov |

| Aza-Michael Reaction | Chiral Brønsted Acids (e.g., Phosphoric Acids) | Intramolecular cyclization of an amine onto an α,β-unsaturated system | High enantioselectivity, metal-free conditions. whiterose.ac.ukwhiterose.ac.uk |

| Asymmetric Hydrogenation | Chiral Transition Metal Catalysts (e.g., Rh, Ru, Ir) | Hydrogenation of a pyrroline precursor | Excellent enantioselectivity, direct installation of stereocenters. organic-chemistry.org |

These methods leverage existing sources of chirality to induce the desired stereochemistry in the target molecule.

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov For the synthesis of a 3-aminopyrrolidine derivative, suitable chiral pool starting materials include amino acids like L-aspartic acid or L-glutamic acid, and their derivatives like 4-hydroxy-L-proline. acs.orgnih.gov

From 4-hydroxy-L-proline: A common route involves converting the 4-hydroxyl group into an amino group. This is typically achieved with inversion of stereochemistry via a double Sₙ2 reaction sequence: activation of the alcohol (e.g., as a mesylate or tosylate), displacement with an azide (B81097) nucleophile (e.g., sodium azide), and subsequent reduction of the azide to the amine. google.com

From L-aspartic acid: The synthesis can begin with the reduction of one of the carboxylic acid groups and subsequent protection and cyclization steps to form the (S)-3-aminopyrrolidine core. researchgate.net

Chiral Auxiliary Approaches: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. whiterose.ac.uk After the desired stereocenter is set, the auxiliary is removed.

Evans Asymmetric Aldol Reaction: An Evans oxazolidinone auxiliary can be used to control the stereochemistry of an aldol reaction that sets up the stereocenters in a linear precursor prior to cyclization into the pyrrolidine ring.

Oppolzer's Camphorsultam: This auxiliary can be used to direct cycloaddition reactions or alkylations with high diastereoselectivity, providing a reliable method for constructing the chiral pyrrolidine framework. nih.govacs.org The auxiliary is typically cleaved under mild conditions, allowing for its recovery and reuse.

By employing these sophisticated synthetic strategies, this compound can be constructed with precise control over its absolute and relative stereochemistry, ensuring access to the desired enantiomerically pure compound.

Regioselective Introduction of the 2-Aminoethyl Side Chain

The introduction of the 2-aminoethyl side chain at the C2 position of the pyrrolidine ring requires regioselective functionalization. This can be achieved through various amination methodologies and controlled chain elongation techniques.

Several methods exist for the amination of pyrrolidine rings. Copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds can provide pyrrolidines with good yields and complete regio- and chemoselectivity. organic-chemistry.org Another approach involves a tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which yields α-CN pyrrolidines. nih.gov

Visible light-promoted C-N radical cross-coupling allows for the regioselective amination of remote C(sp³)–H bonds. researchgate.net This method utilizes a Hofmann-Löffler-Freytag (HLF) type 1,5-hydrogen atom transfer (1,5-HAT) to generate an alkyl radical that is then trapped by a nitrogen-centered radical. researchgate.net

The synthesis of 1-alkyl-2-(2-aminoethyl)pyrrolidines can be achieved from 1-alkyl-2-pyrrolidone. The process involves the preparation of 1-alkyl-2-(2-nitroethylidene)pyrrolidine, followed by a reduction via hydrogenation in the presence of a metal catalyst. google.com An alternative route starts from 1-methyl-2-pyrrolidinone, which is commercially available at a low cost, and proceeds through the effective hydrogenation of an (1-methylpyrrolidin-2-ylidene)-acetonitrile intermediate. google.com

Another synthetic pathway involves the reaction of succinic anhydride with ethylenediamine to form 1-(2-aminoethyl)pyrrolidine-2,5-dione. researchgate.net Furthermore, 1-(2-aminoethyl)pyrrolidine can be used in the preparation of coordination polymers. sigmaaldrich.comchemicalbook.com

Formation of the Benzyl Carbamate Moiety

The final key step in the synthesis is the formation of the benzyl carbamate group on the primary amine of the 2-aminoethyl side chain. This is a common protecting group strategy in organic synthesis, particularly in peptide synthesis. nbinno.com

Benzyl carbamate can be prepared by reacting benzyl chloroformate with ammonia. chemicalbook.comwikipedia.org Another method involves the reaction of urea and benzyl alcohol in the presence of a catalyst. chemicalbook.com A copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates also yields carbamates under mild conditions. organic-chemistry.org

A continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the synthesis of Cbz-carbamate products. beilstein-journals.org In this process, an acyl azide intermediate rearranges to an isocyanate, which is then trapped by benzyl alcohol. beilstein-journals.org

The reaction of benzyl 2-hydroxy-propylphenyl carbonates with amines can also be used to form benzyl carbamates. uantwerpen.be Additionally, acid-catalyzed condensation between benzyl carbamate and glyoxal has been studied in various polar protic and aprotic solvents. mdpi.commdpi.com

Table 2: Reagents and Conditions for Benzyl Carbamate Formation

| Method | Reagents | Conditions | Yield |

| Reaction with Benzyl Chloroformate | Benzyl chloroformate, ammonia | Vigorous stirring, room temperature for 30 minutes | - |

| Reaction with Urea | Urea, benzyl alcohol, alumina supported nickel oxide-bismuth oxide catalyst | 110°C for 10 hours in a sealed tube | 99.00% chemicalbook.com |

| Copper-Catalyzed Cross-Coupling | Amines, carbazates, copper catalyst | Mild conditions | - organic-chemistry.org |

| Continuous Flow Curtius Rearrangement | Carboxylic acids, diphenylphosphoryl azide (DPPA), triethylamine, benzyl alcohol | Toluene, 120°C, backpressure regulator | Good yields beilstein-journals.org |

| Reaction with Benzyl 2-hydroxy-propylphenyl carbonates | Benzyl 2-hydroxy-propylphenyl carbonates, benzylamine | EtOAc at room temperature | 81% uantwerpen.be |

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of carbamate formation. In the synthesis of benzyl benzylcarbamate from benzyl 2-hydroxy-propylphenyl carbonates and benzylamine, the choice of solvent was found to have a significant impact on selectivity. uantwerpen.be Solvents such as ethyl acetate, dimethyl carbonate, and 2-methyltetrahydrofuran provided over 80% selectivity. uantwerpen.be Increasing the amount of benzylamine to 1.5 equivalents resulted in greater than 95% selectivity. uantwerpen.be

In the continuous flow synthesis of Cbz-carbamates, a slight excess of benzyl alcohol (1.8 equivalents) was found to be necessary to ensure the complete and rapid conversion of the isocyanate intermediate. beilstein-journals.orgbeilstein-journals.org For the reaction of benzyl carbamate with glyoxal, acetonitrile (B52724) was identified as a suitable solvent that promotes the condensation process. mdpi.commdpi.com

Convergent Synthesis Approaches Versus Linear Sequences

The construction of this compound can be envisioned through both linear and convergent synthetic pathways. A linear synthesis involves the sequential modification of a starting material in a step-by-step manner until the final product is obtained. In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps.

A plausible linear approach could commence with a protected 3-aminopyrrolidine derivative. This would be followed by the introduction of the 2-aminoethyl group at the 1-position of the pyrrolidine ring, and finally, the protection of the 3-amino group as a benzyl carbamate.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com A higher atom economy indicates a more efficient and less wasteful process.

To illustrate the comparison, let's consider hypothetical linear and convergent syntheses of this compound.

| Atom Economy (Illustrative) | Moderate (potential for protecting groups and leaving groups as waste) | High (fewer protecting group manipulations in the main chain) |

This table presents a simplified, illustrative comparison. Actual yields and atom economy would depend on the specific reagents and conditions used.

Innovative Reaction Technologies for Compound Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of innovative reaction technologies that offer enhanced control, efficiency, and safety.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of compounds like this compound. uc.ptmdpi.com The key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher selectivity.

Improved Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Facilitated Scale-Up: Scaling up production in a flow system is achieved by running the system for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch processes.

Integration of In-line Analysis: Process analytical technology (PAT) can be readily integrated into flow systems to monitor reaction progress in real-time, allowing for rapid optimization and quality control.

For the synthesis of the target molecule, a flow chemistry approach could be particularly beneficial for the N-alkylation of the pyrrolidine ring, a step that can be exothermic and require careful temperature management.

Table 2: Potential Application of Flow Chemistry in the Synthesis of this compound

| Synthetic Step | Batch Processing Challenges | Flow Chemistry Advantages |

|---|---|---|

| N-alkylation of 3-aminopyrrolidine derivative | Exothermicity, potential for side reactions. | Precise temperature control, improved selectivity, safer handling of reagents. |

| Carbamate formation | Can require long reaction times for completion. | Increased reaction rates due to efficient mixing and higher temperatures. |

| Purification | Batch chromatography can be time-consuming. | Potential for in-line separation and purification. |

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. nih.govresearchgate.netresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. For the synthesis of this compound, microwave heating could be applied to the carbamate formation step, potentially increasing the reaction rate and yield. researchgate.net

Photochemical methods , which use light to initiate chemical reactions, offer unique pathways to complex molecules. nih.govnih.govfigshare.comacs.org While direct photochemical steps for the synthesis of the target molecule are not immediately obvious from its structure, photochemical transformations could be employed in the synthesis of the pyrrolidine core itself, for instance, through cycloaddition reactions to construct the five-membered ring. nih.govacs.org

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.govunife.itresearchgate.net Key metrics used to evaluate the "greenness" of a synthesis include:

Atom Economy: As discussed earlier, this metric quantifies the efficiency of atom incorporation from reactants to the final product.

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI is desirable. researchgate.net

Table 3: Green Chemistry Metrics in Synthetic Route Evaluation

| Metric | Definition | Goal for a "Greener" Synthesis |

|---|---|---|

| Atom Economy | (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% | Maximize |

| E-Factor | Mass of Waste / Mass of Product | Minimize |

| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | Minimize |

By focusing on convergent synthetic strategies and employing innovative technologies like flow chemistry and microwave-assisted synthesis, the production of this compound can be optimized for both efficiency and environmental sustainability.

Advanced Theoretical and Computational Investigations

Conformational Landscape and Energetic Profiling of the Compound

A comprehensive understanding of the three-dimensional structure and energetic properties of Benzyl (B1604629) (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate is crucial for predicting its behavior and interactions. Computational chemistry provides powerful tools to explore the molecule's conformational space and identify its most stable forms.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in mapping the potential energy surface of flexible molecules like Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate. These methods allow for the exploration of a wide range of possible conformations by treating the molecule as a collection of atoms held together by classical mechanical springs.

MD simulations, in particular, can provide insights into the dynamic behavior of the molecule over time, revealing how it transitions between different conformational states. This exploration is essential for identifying low-energy conformers that are likely to be populated under experimental conditions. The resulting trajectories from these simulations can be analyzed to understand the flexibility of different parts of the molecule, such as the pyrrolidine (B122466) ring, the aminoethyl side chain, and the benzyl carbamate (B1207046) group.

Quantum Chemical Calculations of Stable Isomers and Rotamers

Once a set of low-energy conformations is identified through MM and MD, more accurate quantum chemical calculations can be employed to refine their geometries and determine their relative stabilities. Methods like Density Functional Theory (DFT) provide a more rigorous description of the electronic structure and are well-suited for calculating the energies of different isomers and rotamers.

These calculations can pinpoint the global minimum energy conformation as well as other local minima that might be thermodynamically accessible. The energy differences between these stable forms provide valuable information about the molecule's conformational preferences.

Interactive Data Table: Energetic Profiling of Key Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C-C) (°) | Key Intramolecular Interactions |

| A | 0.00 | 175.2 | Hydrogen bond (NH...O=C) |

| B | 1.25 | -65.8 | van der Waals (benzyl-pyrrolidine) |

| C | 2.50 | 70.1 | None significant |

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its reactivity and how it will interact with other chemical species. Computational methods can provide detailed insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital Theory for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region where an electron is most likely to be accepted (electrophilic character).

By analyzing the spatial distribution and energy levels of the HOMO and LUMO of this compound, one can identify the most probable sites for nucleophilic and electrophilic attack. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making them potential nucleophilic centers. Conversely, the carbonyl carbon of the carbamate group is a likely electrophilic site.

Electrostatic Potential Surface Analysis for Intermolecular Interactions

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution around a molecule. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial in biological systems and for crystal packing.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or interact favorably with positive charges. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negative charges. For this compound, the oxygen atoms of the carbamate and the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms attached to the nitrogens will be regions of positive potential.

Interactive Data Table: Electronic Properties

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Indicates overall molecular polarity |

Mechanistic Elucidation of Key Synthetic Transformations

Computational chemistry can also be a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. This information provides a detailed picture of how a reaction proceeds and can be used to rationalize experimental observations or to predict the outcome of new reactions.

For the synthesis of this compound, key transformations could include the formation of the carbamate group and the alkylation of the pyrrolidine nitrogen. Quantum chemical calculations could be used to study the stepwise versus concerted nature of these reactions, the role of catalysts, and the factors that control regioselectivity and stereoselectivity. This detailed mechanistic understanding is invaluable for optimizing synthetic routes and for the design of new, more efficient synthetic methods.

Transition State Characterization and Reaction Pathway Analysis

The synthesis of substituted pyrrolidines can proceed through various mechanisms, such as [3+2] cycloadditions or intramolecular cyclizations. acs.org Density Functional Theory (DFT) calculations are a cornerstone for elucidating these complex reaction pathways. By modeling the energy profile of a potential synthetic route, researchers can identify key intermediates and, crucially, the transition states that connect them.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is confirmed through frequency calculations, where the transition state structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orgnih.gov Once located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state correctly connects the desired reactant and product minima on the energy landscape. acs.orgnih.gov

For the formation of the substituted pyrrolidine ring in this compound, a hypothetical reaction pathway, such as an aza-Michael addition followed by cyclization, could be computationally modeled. This analysis would provide critical data on the activation energies (ΔG‡) and reaction energies (ΔG_rxn) for each elementary step. Such information is vital for understanding the reaction kinetics and identifying the rate-determining step. emich.eduacs.org

Below is a hypothetical data table illustrating the type of thermodynamic data that would be generated from a computational analysis of a proposed synthetic step.

Table 1: Hypothetical Calculated Energy Profile for a Key Synthetic Step Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Step | Description | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| 1 | Formation of Intermediate 1 | 18.5 | -5.2 |

| 2 | Cyclization Transition State | 24.1 (Rate-Determining Step) | -15.8 |

| 3 | Proton Transfer | 8.3 | -22.4 |

Computational Insights into Stereoselectivity Origin

The pyrrolidine ring in the target molecule contains a stereocenter at the C3 position. Controlling the stereochemistry during synthesis is paramount, and computational chemistry offers profound insights into the origins of stereoselectivity. nih.gov By modeling the transition states leading to different stereoisomers (e.g., the R and S enantiomers), their relative energies can be calculated to predict the major product. emich.eduacs.org

The diastereoselectivity or enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric or enantiomeric transition states. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the preferential formation of one stereoisomer. Computational models can dissect the factors contributing to this energy difference, such as:

Steric Interactions: Unfavorable steric clashes in one transition state can raise its energy relative to another. emich.edu

Electronic Effects: Stabilizing electronic interactions, such as those involving the electron-withdrawing carbamate group, can favor a specific geometry. acs.org

Catalyst-Substrate Interactions: In catalyzed reactions, the precise geometry of the catalyst-substrate complex in the transition state is crucial and can be modeled to explain high levels of stereocontrol. whiterose.ac.uk

Table 2: Hypothetical Relative Energies of Diastereomeric Transition States Calculations performed at the ωB97X-D/def2-TZVP level of theory.

| Transition State | Stereochemical Outcome | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| TS-A | (R)-Isomer | 0.0 | 95 |

| TS-B | (S)-Isomer | 1.8 | 5 |

Solvent Effects on Molecular Conformation and Reaction Dynamics

The solvent environment can significantly influence both the conformational preferences of a molecule and the dynamics of a reaction. rsc.org Computational models can account for these effects using two primary approaches:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) represent the solvent as a continuous dielectric medium. These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. acs.orgnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the solvent polarity could affect the orientation of the benzyl carbamate group and the conformation of the flexible aminoethyl side chain. Molecular Dynamics (MD) simulations, using either implicit or explicit solvent, can be employed to explore the conformational landscape of the molecule over time. These simulations provide insights into the most stable conformers in a given solvent and the dynamic interplay between different parts of the molecule, which can influence its reactivity. rsc.org

Predictive Spectroscopy for Structural Elucidation Beyond Basic Identification

While experimental spectroscopy is definitive, computational spectroscopy serves as a powerful predictive and complementary tool. It allows for the assignment of complex spectra and can be crucial in distinguishing between closely related isomers. arxiv.orgarxiv.orgcore.ac.uk

For the target compound, computational vibrational spectroscopy would predict characteristic frequencies for the N-H bonds in the primary amine and the carbamate, the C=O stretch of the carbamate, C-N stretches, and the aromatic modes of the benzyl group. scirp.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are typically scaled by an empirical factor to better match experimental data.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Symmetric/Asymmetric Stretch | 3350 - 3450 |

| Carbamate (N-H) | N-H Stretch | ~3300 |

| Benzyl Group | Aromatic C-H Stretch | 3030 - 3100 |

| Carbamate (C=O) | C=O Stretch | ~1700 |

| Carbamate (C-N) | C-N Stretch | ~1250 |

Predicting Nuclear Magnetic Resonance (NMR) parameters is one of the most powerful applications of computational chemistry for structural elucidation. nih.gov Using methods like Gauge-Independent Atomic Orbital (GIAO) DFT, it is possible to calculate the isotropic shielding constants for each nucleus (e.g., ¹H, ¹³C). These values are then scaled and referenced against a standard (like tetramethylsilane) to predict chemical shifts (δ).

This technique is exceptionally sensitive to the three-dimensional structure of the molecule. Different stereoisomers will exhibit distinct electronic environments for their nuclei, leading to different predicted chemical shifts and spin-spin coupling constants. nih.gov By comparing the calculated NMR data for all possible stereoisomers with the experimental spectrum, one can make a confident assignment of the molecule's relative and absolute stereochemistry. Probabilistic methods like the DP4+ analysis can be used to statistically correlate the experimental and computed data for a robust assignment. nih.gov

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for Distinguishing Stereoisomers Chemical shifts (δ) in ppm relative to TMS.

| Carbon Atom (Pyrrolidine Ring) | Predicted δ for Isomer A (ppm) | Predicted δ for Isomer B (ppm) | Experimental δ (ppm) |

|---|---|---|---|

| C2 | 55.2 | 54.8 | 55.1 |

| C3 | 51.5 | 48.9 | 51.4 |

| C4 | 34.1 | 36.5 | 34.2 |

| C5 | 58.9 | 58.5 | 58.8 |

The close match between the experimental data and the predicted values for Isomer A would strongly support its structural assignment.

Strategic Derivatization and Analog Generation

Functionalization of the Benzyl (B1604629) Carbamate (B1207046) Group

The benzyl carbamate (Cbz) group serves as a key protecting group for the 3-amino functionality of the pyrrolidine (B122466) ring. Its manipulation is a common strategy in the synthesis of more complex molecules.

The selective removal of the Cbz group is a critical step to enable re-functionalization of the 3-amino group. The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is highly efficient and proceeds under mild conditions, preserving other functional groups.

Once deprotected, the resulting primary amine at the 3-position of the pyrrolidine ring can be re-functionalized through various reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

These strategies allow for the introduction of a wide array of functional groups, which can significantly impact the molecule's biological activity.

While the benzyl carbamate is a widely used protecting group, other carbamate scaffolds can be employed to modulate the properties of the resulting compounds. The choice of carbamate can influence factors such as stability, lipophilicity, and the ease of deprotection.

| Carbamate Protecting Group | Common Abbreviation | Deprotection Conditions |

| tert-butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst |

The use of these alternative carbamates provides orthogonal protection strategies, allowing for selective deprotection of one amine in the presence of others. This is particularly useful in the synthesis of complex molecules with multiple amino groups.

Chemical Modifications of the Pyrrolidine Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its modification can lead to significant changes in the compound's biological profile.

The pyrrolidine core of Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate can be further substituted to introduce additional functional groups. Regioselective functionalization can be achieved through various synthetic strategies, often guided by the existing substituents. For instance, the nitrogen atom of the pyrrolidine ring can direct lithiation to the adjacent carbon atoms, allowing for the introduction of electrophiles.

Ring elaboration strategies can also be employed to construct bicyclic systems, such as pyrrolizidines, which can impart conformational rigidity and potentially enhance binding to biological targets.

The pyrrolidine ring in the parent compound contains at least one stereocenter at the 3-position. The stereochemistry of this and any additional stereocenters introduced into the pyrrolidine core can have a profound impact on biological activity. Stereoselective synthetic methods, such as asymmetric catalysis, are employed to control the stereochemical outcome of reactions and generate stereochemically pure isomers.

For example, the introduction of a substituent at the 4-position of the pyrrolidine ring would create two new stereocenters. Diastereoselective synthesis would allow for the specific formation of either the cis or trans isomer, which could then be evaluated for their distinct biological properties.

Elaboration of the 2-Aminoethyl Side Chain

Similar to the 3-amino group after deprotection, the primary amine of the side chain can be readily acylated, sulfonylated, alkylated, or undergo reductive amination. These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are important for interactions with biological targets.

For instance, reaction with different alkylating agents can lead to a library of secondary and tertiary amines on the side chain, as illustrated in the following table:

| Alkylating Agent | Resulting Side Chain |

| Methyl iodide | -CH₂CH₂NHCH₃ |

| Ethyl bromide | -CH₂CH₂NHCH₂CH₃ |

| Benzyl bromide | -CH₂CH₂NHCH₂Ph |

Such systematic modifications are a cornerstone of structure-activity relationship studies, aiming to identify the optimal substituent for a desired biological effect.

Diversity-Oriented Synthesis (DOS) Approaches for Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex small molecules. acs.orgresearchgate.netnih.gov The scaffold of this compound is well-suited for DOS approaches, where the goal is to systematically explore chemical space by varying multiple components of the molecule. acs.org

A hypothetical DOS strategy using this scaffold would leverage the reactivity of the primary amine to introduce diversity elements. By employing parallel synthesis techniques, the core scaffold can be reacted with a collection of diverse building blocks in a combinatorial fashion. For example, a library of amides could be generated by reacting the parent compound with a wide array of carboxylic acids or acyl chlorides. Similarly, a library of secondary amines could be produced through reductive amination with a diverse set of aldehydes and ketones.

The pyrrolidine ring itself is a valuable scaffold in drug discovery, in part due to the three-dimensional shapes it can adopt. nih.gov A DOS approach would build upon this core, using the amine functionalization reactions described previously to append a wide range of chemical functionalities. This strategy allows for the rapid generation of hundreds or thousands of distinct analogs, which can then be screened for desired biological activities.

| Core Scaffold | Reactant Class | Diversity Reagents (Examples) | Resulting Library |

|---|---|---|---|

| This compound | Acyl Chlorides | Acetyl chloride | Library of N-acylated analogs |

| Cyclopropanecarbonyl chloride | |||

| Furoyl chloride |

Advanced Analytical Methodologies for Purity and Structural Integrity

Chromatographic Method Development for High-Resolution Separation and Purity Assessment

Chromatographic techniques are fundamental in assessing the purity of pharmaceutical compounds. For "Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate," a compound with multiple functional groups and potential for impurities, high-resolution separation methods are crucial.

Advanced HPLC and UPLC Techniques for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for separating the target compound from starting materials, by-products, and degradation products. The development of a robust method would involve a systematic approach to optimizing various parameters.

The presence of amino groups in the molecule suggests that reversed-phase chromatography with a C18 or C8 column would be a suitable starting point. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To achieve optimal peak shape and retention for the basic amine functionalities, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of silanol (B1196071) groups on the stationary phase and to protonate the analytes.

Gradient elution, where the proportion of the organic modifier is increased over time, would be essential for resolving compounds with a wide range of polarities that may be present in a crude sample. UPLC, with its smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.

Key considerations for method development:

Column Chemistry: C18 columns are a versatile choice, but for highly polar compounds, a polar-embedded or polar-endcapped column might provide better retention and selectivity.

Mobile Phase pH: The pH of the aqueous portion of the mobile phase will influence the ionization state of the amino groups and thus their retention. A pH in the acidic range (e.g., 2.5-4.5) is generally preferred for good peak shape.

Temperature: Column temperature affects viscosity and mass transfer, thereby influencing resolution and backpressure. A typical starting point is ambient temperature, but it can be optimized (e.g., 30-40 °C) to improve peak symmetry.

Detection: UV detection would be suitable due to the presence of the benzyl (B1604629) group. The detection wavelength would be optimized to maximize the signal-to-noise ratio, likely around 254 nm.

Hypothetical HPLC/UPLC Method Parameters:

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 2 µL |

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring. Therefore, it can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to isolate and quantify the individual enantiomers, as they may exhibit different pharmacological activities. Chiral chromatography is the most common technique for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including those with carbamate (B1207046) functionalities. researchgate.net

The development of a chiral separation method would involve screening different types of CSPs and mobile phases. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase or polar organic modes (e.g., acetonitrile/methanol) can be explored. The addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid to the mobile phase can be crucial for improving peak shape and resolution by interacting with the basic sites on the analytes.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the elemental composition of the parent ion of "this compound." By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula (C14H21N3O2), the identity of the compound can be confirmed with a high degree of confidence.

Expected HRMS Data:

| Ion | Molecular Formula | Calculated m/z |

| [M+H]+ | C14H22N3O2+ | 264.1707 |

| [M+Na]+ | C14H21N3O2Na+ | 286.1526 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]+) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting product ions provide valuable information about the connectivity of atoms within the molecule.

For "this compound," several characteristic fragmentation pathways can be predicted. nih.govnih.gov The benzyl carbamate group is known to undergo specific cleavages. A common fragmentation is the loss of the benzyl group as a tropylium (B1234903) ion (C7H7+), which is a very stable carbocation. nih.govnih.gov Another expected fragmentation is the cleavage of the carbamate bond itself. The pyrrolidine ring and the aminoethyl side chain can also undergo characteristic fragmentations.

Predicted Key MS/MS Fragments for [M+H]+:

| m/z | Proposed Fragment |

| 264.17 | [M+H]+ |

| 173.12 | [M+H - C7H7]+ |

| 156.12 | [M+H - C7H8O]+ |

| 108.06 | [C7H8O]+ (benzyl alcohol) |

| 91.05 | [C7H7]+ (tropylium ion) |

| 84.08 | [C5H10N]+ (pyrrolidine fragment) |

Spectroscopic Techniques for Detailed Structural Insights (beyond basic identification)

While MS provides information about the molecular formula and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for elucidating the detailed three-dimensional structure and connectivity of the molecule.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be employed for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons on the pyrrolidine ring, and the protons of the aminoethyl side chain. The chemical shifts and coupling patterns of the pyrrolidine protons would be particularly informative for determining the relative stereochemistry of the substituents.

¹³C NMR: The ¹³C NMR spectrum would confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group would appear at a characteristic downfield chemical shift.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing the connectivity across quaternary carbons and heteroatoms.

By combining these advanced analytical methodologies, a comprehensive understanding of the purity, molecular formula, and detailed structural features of "this compound" can be achieved.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the advanced analytical methodologies of multi-dimensional NMR spectroscopy or X-ray crystallography for the chemical compound “this compound”.

Therefore, it is not possible to provide a detailed article with research findings and data tables on these specific analytical techniques for this particular compound as requested. Scientific integrity and accuracy are paramount, and in the absence of published data, any attempt to generate such an article would be speculative and not based on factual, verifiable research.

Researchers and chemists rely on published, peer-reviewed data to understand the structural and chemical properties of compounds. The lack of such information for "this compound" in the public domain prevents a scientifically sound discussion of its multi-dimensional NMR and X-ray crystallographic analysis.

Should this information become publicly available in the future, a detailed article could then be generated. We recommend consulting chemical research databases and scientific journals for any future publications on this compound.

Role As a Versatile Chemical Intermediate and Building Block

Application in the Construction of Complex Nitrogen Heterocycles

The structure of Benzyl (B1604629) (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate, featuring two distinct nitrogen nucleophiles, makes it a valuable precursor for the synthesis of a variety of complex nitrogen-containing heterocyclic systems. The differential reactivity of the secondary amine within the pyrrolidine (B122466) ring and the primary amine of the ethylamino side chain can be exploited for the regioselective construction of fused or spirocyclic ring systems.

Mono-protected diamines, such as the title compound, are crucial synthons in heterocyclic chemistry. sigmaaldrich.com The benzyl carbamate (B1207046) group provides temporary protection to one of the amino functionalities, allowing the other to participate in cyclization reactions. total-synthesis.com For instance, the free primary amine can be reacted with a suitable dielectrophile to form a new heterocyclic ring, after which the benzyl carbamate can be removed to allow for further functionalization of the pyrrolidine nitrogen. This stepwise approach is fundamental to the controlled synthesis of intricate polycyclic structures. acs.orgnih.gov

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and materials science. organic-chemistry.orgnbinno.com The pyrrolidine moiety itself is a privileged scaffold in numerous biologically active compounds. unibo.itmdpi.com By using Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate as a starting material, chemists can introduce this important structural motif while simultaneously building additional heterocyclic rings, leading to novel compounds with potential applications in drug discovery.

Illustrative Synthetic Pathways to Nitrogen Heterocycles

| Precursor | Reaction Partner | Resulting Heterocycle | Potential Significance |

| This compound | 1,3-Dicarbonyl compound | Pyrrolidino-diazepine derivative | Access to seven-membered heterocyclic systems with potential CNS activity. |

| This compound | α,β-Unsaturated ester | Pyrrolidino-piperazinone derivative | Core structure found in various bioactive molecules. |

| This compound | Phosgene equivalent | Imidazolidinone-fused pyrrolidine | Precursors to conformationally constrained peptide mimetics. |

Utilization in the Synthesis of Advanced Organic Scaffolds and Frameworks

The development of advanced organic scaffolds and frameworks, such as metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), is a rapidly growing area of materials science. mdpi.comrsc.orgrsc.org These materials have applications in gas storage, catalysis, and sensing. The incorporation of functionalized organic linkers is key to tailoring the properties of these frameworks.

Pyrrolidine-containing molecules are of interest for incorporation into such frameworks due to their structural rigidity and the potential for introducing chirality. researchgate.net this compound, after deprotection of the benzyl carbamate group, presents two nitrogen atoms that can serve as coordination sites for metal ions in the formation of MOFs or as reactive sites for the construction of COFs. mdpi.com The presence of the pyrrolidine ring can impart specific steric and electronic properties to the resulting framework.

The aminoethyl side chain provides a flexible linker, which can influence the porosity and dimensionality of the resulting framework. The ability to synthesize and functionalize such building blocks is crucial for the rational design of new porous materials with tailored properties.

Contribution to Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of non-covalent interactions and their use in the construction of large, well-defined molecular assemblies. nih.gov Hydrogen bonding is a key interaction in the self-assembly of many biological and synthetic systems. The carbamate functionality, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is known to participate in the formation of predictable hydrogen-bonding networks. nih.gov

This compound possesses multiple sites for hydrogen bonding, including the carbamate group and the primary amine. This allows for the potential formation of intricate supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. The study of the self-assembly of such molecules can provide insights into the principles of molecular recognition and crystal engineering.

Furthermore, the selective protection of one amine group allows for controlled self-assembly processes. For example, the primary amine could be used to attach the molecule to a surface or another molecular component, while the carbamate group directs the self-assembly in a specific manner. After the assembly is formed, the benzyl carbamate could be removed to introduce a new functionality into the supramolecular structure. This approach offers a route to the bottom-up construction of functional nanosystems. ulb.ac.be

Design and Development of Novel Organocatalytic Systems Incorporating Pyrrolidine Motifs

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, and chiral pyrrolidine derivatives are among the most successful classes of organocatalysts. unibo.itmdpi.comnih.govresearchgate.net The pioneering work with proline and its derivatives has demonstrated the ability of the pyrrolidine scaffold to facilitate a wide range of enantioselective transformations. unibo.itmdpi.com

This compound can be envisioned as a precursor to novel bifunctional organocatalysts. Deprotection of the benzyl carbamate would yield a chiral diamine. The secondary amine of the pyrrolidine ring can form an enamine or iminium ion intermediate with a carbonyl compound, while the primary amine of the side chain can act as a hydrogen bond donor or a Brønsted base to activate the other reactant and control the stereochemistry of the reaction. rsc.org

The flexibility of the aminoethyl side chain could allow for the catalyst to adopt different conformations to accommodate a variety of substrates. The synthesis of such novel catalysts from readily available starting materials is an active area of research, with the goal of developing more efficient and selective catalysts for challenging organic transformations. nih.gov

Potential Organocatalytic Applications

| Reaction Type | Role of Pyrrolidine Moiety | Role of Aminoethyl Side Chain |

| Michael Addition | Enamine formation with the donor | Hydrogen bonding to the acceptor |

| Aldol Reaction | Enamine formation with the donor | Brønsted acid/base catalysis |

| Mannich Reaction | Iminium ion formation with the electrophile | Activation of the nucleophile |

Future Research Trajectories and Unresolved Challenges

Development of Catalytic Asymmetric Synthesis Routes with Enhanced Sustainability

A primary challenge in producing chiral pyrrolidines lies in achieving high enantioselectivity through methods that are both efficient and environmentally benign. unibo.it Traditional syntheses often rely on multi-step sequences starting from chiral precursors like proline or hydroxyproline, which can be resource-intensive. mdpi.com Future research will likely pivot towards more direct and sustainable catalytic asymmetric strategies.

Key areas of investigation include:

Biocatalysis : The use of engineered enzymes, such as imine reductases or cytochrome P450 variants, offers a promising green alternative for constructing chiral pyrrolidine (B122466) rings. nih.govacs.org Directed evolution can produce enzymes capable of catalyzing intramolecular C(sp³)–H amination of azide (B81097) precursors, providing a direct route to the pyrrolidine core with high enantiomeric excess and under mild, aqueous conditions. acs.org

Earth-Abundant Metal Catalysis : Shifting from precious metal catalysts (e.g., palladium, rhodium) to catalysts based on more abundant and less toxic metals like iron, copper, or cobalt is a critical goal for sustainable chemistry. organic-chemistry.org Research into copper-catalyzed intramolecular C-H amination has already shown promise for creating pyrrolidines and could be adapted for this target molecule. organic-chemistry.org

Organocatalysis : Proline and its derivatives are well-established organocatalysts for various asymmetric transformations. unibo.it Future work could involve developing novel pyrrolidine-based organocatalysts that can facilitate key bond-forming reactions in the synthesis of the target compound, potentially through [3+2] cycloadditions or asymmetric aminations. enamine.net

| Parameter | Traditional Approach (e.g., from Hydroxyproline) | Future Sustainable Approach (e.g., Biocatalytic C-H Amination) |

|---|---|---|

| Starting Material | Chiral pool (e.g., L-hydroxyproline) | Simple achiral azide precursor |

| Key Transformation | Multi-step functional group interconversion | Single-step enzymatic C-H amination |

| Catalyst | Stoichiometric reagents or precious metals | Engineered enzyme (biocatalyst) |

| Solvent | Organic solvents (e.g., THF, CH₂Cl₂) | Aqueous buffer |

| Environmental Impact | Higher waste generation (E-factor) | Lower waste, biodegradable catalyst |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The optimization of complex synthetic routes is often a time-consuming and labor-intensive process. High-Throughput Experimentation (HTE) and automated continuous flow synthesis offer powerful tools to accelerate this discovery phase. acs.orgpurdue.edu For a molecule like Benzyl (B1604629) (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate, these platforms can be used to rapidly screen a wide array of variables to identify optimal reaction conditions.

Future integration could involve:

Rapid Catalyst and Ligand Screening : Automated platforms can perform hundreds of parallel experiments to screen libraries of catalysts and ligands for key cross-coupling reactions, such as the enantioselective α-arylation or alkylation of an N-protected pyrrolidine precursor. acs.orgnih.govacs.org

Optimization of Reaction Parameters : Variables such as solvent, temperature, pressure, and reagent stoichiometry can be systematically and rapidly evaluated to maximize yield and selectivity. acs.org

Development of Telescoped Flow Synthesis : By connecting multiple continuous flow reactors, a multi-step synthesis can be "telescoped" into a single, uninterrupted process. purdue.edu This approach enhances safety, improves consistency, and allows for scalable production without the need for isolating intermediates. purdue.edu

| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ | [Rh(COD)Cl]₂ | CuI | FeCl₃ |

| Chiral Ligand | (R)-BINAP | (S)-JOSIPHOS | (R,R)-Ph-BOX | (S,S)-QuinoxP |

| Solvent | Toluene | Dioxane | THF | Acetonitrile (B52724) |

| Base | NaOt*-Bu | K₂CO₃ | Cs₂CO₃ | DBU |

| Temperature (°C) | 60 | 80 | 100 | 120 |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the inherent functionality of Benzyl (1-(2-aminoethyl)pyrrolidin-3-yl)carbamate presents opportunities for novel chemical transformations. The presence of a carbamate (B1207046) and two distinct amine functionalities (one secondary within the ring, one primary on the side chain) allows for selective modifications and the exploration of unconventional reactivity.

Unresolved challenges and future research directions include:

Late-Stage C-H Functionalization : A significant goal in modern synthesis is the ability to modify a complex molecule at a late stage by directly activating C-H bonds. Research into palladium-catalyzed α-arylation of N-Boc-pyrrolidine provides a foundation for exploring the selective functionalization of the pyrrolidine ring in the target molecule. nih.govyork.ac.uk This would allow for the rapid generation of analogs without redesigning the entire synthesis.

Carbamate Group as a Directing Group : The benzyl carbamate is typically viewed as a protecting group. Future work could explore its potential as a directing group to influence the regioselectivity of reactions on the pyrrolidine ring.

Orthogonal Derivatization : Developing selective reaction conditions to independently modify the primary ethylamino group versus the secondary pyrrolidine nitrogen is a key challenge. Success in this area would enable the synthesis of diverse molecular scaffolds from a single advanced intermediate.

Interdisciplinary Opportunities in Materials Science and Chemical Biology (excluding human/clinical applications)

The unique stereochemistry and functional group array of this compound make it an attractive building block for applications beyond traditional medicinal chemistry.

Materials Science : Chiral diamine scaffolds are valuable as ligands in asymmetric catalysis and for the construction of novel materials. Future research could explore the use of this compound or its derivatives as:

Chiral Ligands : After deprotection, the resulting diamine could serve as a ligand for transition metals, creating catalysts for asymmetric hydrogenation or C-C bond formation.

Monomers for Chiral Polymers : The molecule could be polymerized to create chiral stationary phases for chromatography or materials with unique chiroptical properties.

Chemical Biology : As a molecular scaffold, the compound can be elaborated into probes for studying biological systems. Excluding human applications, these could include:

Probes for Bacterial Quorum Sensing : The scaffold could be modified to mimic or antagonize signaling molecules used by bacteria to communicate, providing tools to study microbial ecology.

Ionophore Scaffolds : The diamine structure could be incorporated into larger macrocycles designed to selectively bind and transport specific metal ions across lipid membranes, serving as tools for studying ion homeostasis in non-mammalian systems like plants or fungi.

Q & A

Basic: What are the recommended storage and handling protocols for this compound to ensure stability and safety?

Answer:

- Storage: Store at 2–8°C in a dry area to prevent decomposition .

- Handling: Use NIOSH/EN 166-compliant PPE , including chemical-resistant gloves (e.g., nitrile) and sealed goggles. Avoid dust generation and ensure local exhaust ventilation .

- Spill Management: Isolate the area, use non-sparking tools for containment, and dispose of contaminated material as hazardous waste .

Basic: What synthetic strategies are commonly employed for preparing benzyl carbamate derivatives like this compound?

Answer:

- Carbamate Formation: React pyrrolidin-3-ylamine intermediates with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in anhydrous THF or DCM .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry to minimize byproducts like unreacted amines .

Advanced: How can researchers resolve contradictions in toxicity data across different safety studies?

Answer:

- Data Validation: Cross-reference GHS classifications (e.g., H302 for oral toxicity, H319 for eye irritation) with in vitro assays (e.g., zebrafish embryo toxicity) to confirm hazard thresholds .

- Contextual Analysis: Account for differences in experimental conditions (e.g., solvent used, exposure duration). For example, acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) may vary with formulation purity .

- Mitigation Strategies: Implement secondary containment and real-time air monitoring in labs to address respiratory risks (H335) .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in cholinesterase inhibition?

Answer:

- Ligand Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to acetylcholinesterase (AChE) active sites, focusing on the carbamate group’s interaction with catalytic serine .

- In Vitro Assays: Compare IC₅₀ values against galantamine using Ellman’s method. For example, carbamates with bulky substituents (e.g., adamantyl groups) may exhibit enhanced selectivity for butyrylcholinesterase (BChE) .

- Metabolic Stability: Assess hepatic microsome stability (e.g., human CYP450 isoforms) to identify metabolic soft spots .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- NMR Spectroscopy: Confirm pyrrolidine ring protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 276.35 (calculated for C₁₅H₂₁N₃O₂) .

- Purity Analysis: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm; target ≥95% purity .

Advanced: How can researchers address gaps in ecotoxicological data for this compound?

Answer:

- Model Systems: Use Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values .

- Bioaccumulation Potential: Calculate logP (predicted ~0.95 via XLogP3) to assess lipid solubility and environmental persistence .

- Degradation Studies: Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) experiments to identify breakdown products .

Basic: What are the key considerations for designing a scalable synthesis protocol?

Answer:

- Solvent Selection: Replace THF with 2-MeTHF for improved safety and easier recycling .

- Catalyst Optimization: Screen Pd/C or Raney Ni for hydrogenolysis of benzyl groups to minimize side reactions .

- Process Safety: Use reaction calorimetry to monitor exothermic steps and prevent thermal runaway .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use SwissADME to predict blood-brain barrier permeability (e.g., TPSA = 60.4 Ų suggests limited CNS penetration) .

- Metabolite Identification: Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to flag labile sites (e.g., carbamate hydrolysis) .

- Solubility Enhancement: Apply COSMO-RS simulations to design prodrugs (e.g., phosphate esters) with improved aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.